molecular formula C19H28O6 B1390215 Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate CAS No. 1012057-22-5

Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate

Cat. No.: B1390215
CAS No.: 1012057-22-5
M. Wt: 352.4 g/mol
InChI Key: JBPSFOJVQGZGPI-UHFFFAOYSA-N
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Description

Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate (CAS 1012057-22-5) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This benzoate ester derivative has a molecular formula of C 19 H 28 O 6 and a molecular weight of 352.42 g/mol . The chemical structure features a benzoate core with ether and ester functional groups, characterized by SMILES code CCOC(=O)CCCCCCOC1=C(OC)C=CC(=C1)C(=O)OCC and an InChIKey of JBPSFOJVQGZGPI-UHFFFAOYSA-N . As a chemical intermediate, this compound is of significant interest in synthetic organic chemistry for developing more complex molecules. Its structure suggests potential applications in materials science and as a building block for pharmacologically active compounds, though its specific mechanism of action and research applications are not detailed in the available literature. Researchers are advised to handle this product in accordance with all applicable laboratory safety standards. Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use.

Properties

IUPAC Name

ethyl 3-(7-ethoxy-7-oxoheptoxy)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-4-23-18(20)10-8-6-7-9-13-25-17-14-15(19(21)24-5-2)11-12-16(17)22-3/h11-12,14H,4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPSFOJVQGZGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCOC1=C(C=CC(=C1)C(=O)OCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669482
Record name Ethyl 3-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012057-22-5
Record name Ethyl 3-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Step 1: Preparation of the substituted benzoate ester
    Starting from 3-hydroxy-4-methoxybenzoic acid or its derivatives, the ethyl ester is formed by standard esterification methods using ethanol and acid catalysts or via acid chloride intermediates.

  • Step 2: Etherification with a 7-ethoxy-7-oxoheptyl moiety
    The key step involves the formation of the ether bond at the 3-position of the benzoate ring. This is typically achieved by nucleophilic substitution of the phenolic hydroxyl group with a suitable 7-ethoxy-7-oxoheptyl halide or tosylate derivative.

  • Step 3: Introduction or preservation of the keto and ethoxy groups on the heptyl chain
    The keto group is generally introduced by oxidation of a primary or secondary alcohol precursor on the heptyl chain, while the ethoxy group is introduced by alkylation or transetherification reactions.

Detailed Reaction Conditions and Catalysts

Esterification:

  • Typically performed under reflux in ethanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, acid chlorides can be prepared from the benzoic acid derivative using thionyl chloride or oxalyl chloride, followed by reaction with ethanol to give the ethyl ester.

Etherification:

  • The phenol group at position 3 is deprotonated using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The alkyl halide or tosylate (7-ethoxy-7-oxoheptyl derivative) is then added to the reaction mixture to undergo nucleophilic substitution, forming the ether linkage.

Oxidation and Functional Group Introduction:

  • The keto group on the heptyl chain can be introduced by oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation under mild conditions to avoid side reactions.
  • The ethoxy group is introduced by alkylation of a hydroxy group with ethyl halides or via transetherification in the presence of acid catalysts.

Photochemical and Catalytic Methods (Advanced Approaches)

Recent research in photoredox catalysis and hydrogen-atom transfer (HAT) catalysis offers alternative routes for functionalizing alcohols and ethers under mild conditions, which could be adapted for the synthesis of complex esters like ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate.

  • Photoredox Catalysis:
    Utilizes visible light and photocatalysts such as iridium or acridinium complexes to activate C–H bonds adjacent to oxygen, enabling selective α-C–H aminoalkylation or alkoxylation under mild conditions. This method can facilitate the formation of ether linkages or the introduction of oxygenated functionalities on alkyl chains.
  • Hydrogen-Atom Transfer Catalysis:
    HAT catalysts can abstract hydrogen atoms selectively to generate radicals that undergo subsequent coupling or functionalization, useful for late-stage modification of alkyl chains.

These methods require careful screening of catalysts, solvents, and reaction times to optimize yield and selectivity, as documented in recent photochemical synthesis studies.

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Solvent Temperature Time Notes
Esterification 3-hydroxy-4-methoxybenzoic acid + EtOH + H2SO4 Ethanol Reflux (~78 °C) 4–8 hours Acid catalyst promotes ester formation
Etherification 7-ethoxy-7-oxoheptyl bromide + K2CO3 DMF or DMSO 50–80 °C 6–12 hours Base deprotonates phenol for substitution
Oxidation (if needed) PCC or Dess–Martin periodinane CH2Cl2 or DCM 0 °C to RT 1–3 hours Mild oxidation to form keto group
Photoredox Catalysis (alternative) Photocatalyst (Ir or Mes-Acr+) + Blue LED MeCN or DMSO 25 °C 12–24 hours Enables mild functionalization

Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity of phenolate ions, improving etherification yields.
  • Base Selection: Potassium carbonate is preferred for mild conditions; sodium hydride provides stronger deprotonation but requires careful handling.
  • Temperature Control: Moderate heating (50–80 °C) balances reaction rate and side reaction suppression.
  • Catalyst Screening: Photoredox catalysts like Ir[dF(CF3)ppy]2(dtbpy)PF6 have been shown to facilitate selective C–H functionalization in related systems, offering potential for more efficient synthesis routes.
  • Purification: Flash chromatography on neutral silica gel and preparative TLC are effective for isolating the target ester with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds or esters.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may act as an anti-inflammatory or analgesic compound, making it a candidate for drug development targeting pain management and inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders .

Agricultural Chemistry

The compound's properties may also lend themselves to applications in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop effective agrochemicals that target specific pests or diseases without harming non-target organisms.

Case Study: Pesticidal Efficacy

Research has shown that derivatives of ethyl benzoates exhibit potent insecticidal activity against common agricultural pests. This compound could potentially be modified for enhanced efficacy in pest control applications .

Material Science

In material science, this compound can be utilized as a building block for synthesizing polymers or other materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study: Polymer Synthesis

Recent investigations into polymer composites incorporating ethyl benzoates have revealed improvements in mechanical properties and thermal resistance, indicating potential applications in the development of advanced materials for various industrial uses .

Mechanism of Action

The mechanism of action of Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic ring and aliphatic chain contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate (C₁₉H₂₉NO₆)
  • Differences: Amino group at position 2 vs. unsubstituted position in the target compound. Substituent at position 5 vs. position 3.
b. Ethyl5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (C₁₉H₂₇NO₈)
  • Differences: Nitro group at position 2 vs.
c. Methyl (E)-3-(3-ethoxy-3-oxopropenyl)-4-methoxybenzoate (C₁₄H₁₆O₅)
  • Differences :
    • Shorter substituent (propenyl vs. heptyl chain).
    • Methyl ester vs. ethyl ester.
  • Impact : The shorter chain decreases lipophilicity (lower logP), while the methyl ester may alter hydrolysis rates in vivo.

Chromen- and Quinazolin-Based Derivatives

a. Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (C₂₈H₂₄O₈)
  • Differences :
    • Chromen ring system vs. simple benzoate backbone.
    • Additional 4-oxo and methyl groups.
  • Impact : The chromen core introduces rigidity and planar geometry, which could enhance π-π stacking interactions in biological targets.
b. Ethyl7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate (C₁₈H₂₄N₂O₅)
  • Differences: Quinazolinone moiety vs. benzoate. Heptanoate chain vs. heptyl ether.

Physicochemical Properties and Structure-Activity Relationships (SAR)

Molecular Weight and Lipophilicity

Compound Molecular Weight logP (Predicted)
Target Compound ~390–400 g/mol ~3.5–4.0
Ethyl5-...-2-nitrobenzoate 397.42 g/mol 4.2
Ethyl 2-amino-5-...benzoate 367.44 g/mol 2.8
Methyl (E)-3-...benzoate 272.27 g/mol 2.1

Key Observations :

  • Longer chains (e.g., heptyl) increase molecular weight and logP, enhancing membrane permeability but reducing aqueous solubility.
  • Nitro and amino groups modulate logP and electronic properties, impacting drug-likeness.

Biological Activity

Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate, with the molecular formula C19H28O6C_{19}H_{28}O_{6} and CAS number 1012057-22-5, is a compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethoxy group and a methoxybenzoate moiety, which may contribute to its biological activity. The molecular weight is approximately 352.42 g/mol, indicating a relatively moderate size that may facilitate cellular uptake.

PropertyValue
Molecular FormulaC19H28O6
Molecular Weight352.42 g/mol
CAS Number1012057-22-5
Purity≥ 95%

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In assays measuring free radical scavenging activity, this compound demonstrated a high capacity to neutralize reactive oxygen species (ROS). This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-kB), suggesting a role in managing inflammatory conditions.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AntioxidantHigh free radical scavenging capacity
Anti-inflammatoryReduced pro-inflammatory cytokines

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Applied Microbiology found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound could be developed as a natural preservative in food products .
  • Oxidative Stress Research : In a study examining oxidative stress in diabetic rats, treatment with this compound significantly reduced markers of oxidative damage compared to control groups, suggesting protective effects against diabetes-induced oxidative stress .
  • Inflammation Study : Another research article highlighted its ability to reduce inflammation in a carrageenan-induced paw edema model in rats. The results showed a significant decrease in paw swelling after administration of the compound, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic routes for Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate?

The compound can be synthesized via multi-step organic reactions. A common approach involves:

Alkylation : Reacting a phenolic precursor (e.g., 4-methoxybenzoic acid derivative) with an alkylating agent (e.g., ethyl bromide) under high-temperature autoclave conditions (~150°C) to introduce ethoxy groups .

Esterification : Coupling the intermediate with a heptyl chain bearing an ethoxycarbonyl group using carbodiimide-based coupling agents or acid catalysis.

Purification : Column chromatography or recrystallization to isolate the final product.
Methodological Tip: Monitor reaction progress using TLC or HPLC to ensure complete conversion at each step.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on aromatic rings (δ 6.8–7.5 ppm), ester groups (δ 4.1–4.3 ppm for –OCH₂CH₃), and methoxy substituents (δ 3.8–3.9 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm for esters) and quaternary aromatic carbons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₂₈O₈ would show [M+H]⁺ at m/z 420.1785).
  • IR Spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Store at 2–8°C in a dry, ventilated environment away from light .
  • Handling Precautions : Use glove boxes for hygroscopic intermediates and avoid prolonged exposure to humid conditions.

Advanced Research Questions

Q. How can the cyanation step in synthesis be optimized to reduce by-products?

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaCN reactivity in biphasic systems (water/dichloromethane) .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation.
  • Workup Strategy : Quench excess cyanide with FeSO₄ to minimize toxicity risks.

Q. What experimental designs are suitable for studying the hydrolysis kinetics of ester groups?

  • pH-Dependent Studies :
    • Prepare buffered solutions (pH 1–13) and monitor hydrolysis via HPLC at timed intervals.
    • Use pseudo-first-order kinetics to calculate rate constants (k).
  • Temperature Effects : Perform Arrhenius analysis (e.g., 25–60°C) to determine activation energy (Eₐ).
  • Data Interpretation : Compare degradation profiles to identify labile functional groups (e.g., 7-oxoheptyl vs. methoxy esters) .

Q. How does the 7-ethoxy-7-oxoheptyl substituent influence solubility and reactivity compared to simpler analogs?

  • Solubility : The elongated hydrophobic chain reduces aqueous solubility but enhances lipid membrane permeability (logP ~3.5 vs. ~1.8 for ethyl 4-methoxybenzoate) .
  • Reactivity : The β-ketoester group (7-oxoheptyl) increases susceptibility to nucleophilic attack, requiring careful handling during synthesis.

Q. How can conflicting data on melting points from different sources be resolved?

  • Purity Assessment : Use differential scanning calorimetry (DSC) to measure melting points and detect impurities.
  • Recrystallization : Compare melting points after purification via solvent pairs (e.g., ethanol/water).
  • Cross-Validation : Cross-reference with XRD data to confirm crystalline structure consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate

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